
4-(Tert-butyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 4-position and an amine group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl-substituted amino alcohols with carboxylic acids or their derivatives, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The tert-butyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce different alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-(Tert-butyl)oxazol-5-amine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex oxazole derivatives.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Tert-butyl)oxazol-5-amine include other oxazole derivatives such as:
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole
- 4-(4-Bromophenyl)-2-tert-butyloxazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group at the 4-position and the amine group at the 5-position can influence the compound’s reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C7H12N2O |
|---|---|
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
4-tert-butyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3 |
Clave InChI |
WQJXZIJXPNHZBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(OC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



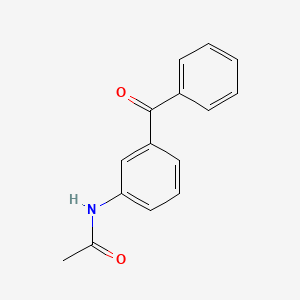
![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)


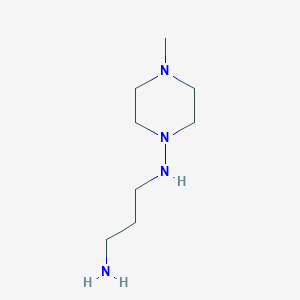
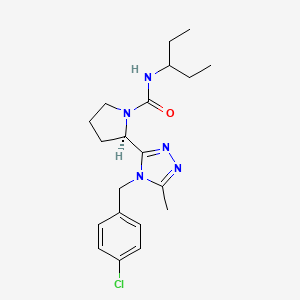

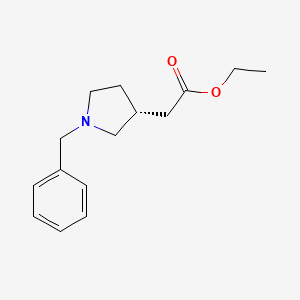
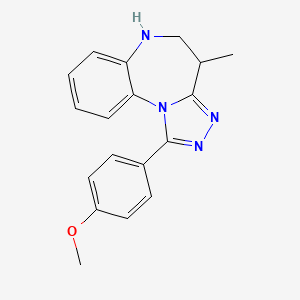


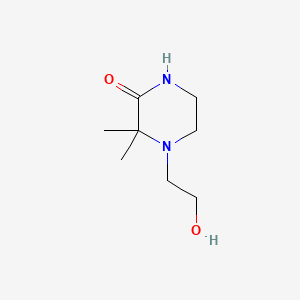
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)
